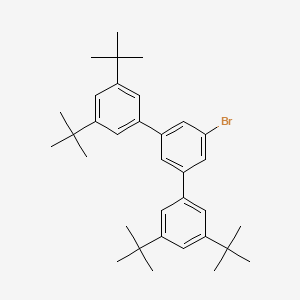

1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene

CAS No.: 120046-02-8

Cat. No.: VC8339032

Molecular Formula: C34H45B

Molecular Weight: 533.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120046-02-8 |

|---|---|

| Molecular Formula | C34H45B |

| Molecular Weight | 533.6 g/mol |

| IUPAC Name | 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene |

| Standard InChI | InChI=1S/C34H45Br/c1-31(2,3)26-14-24(15-27(20-26)32(4,5)6)22-13-23(19-30(35)18-22)25-16-28(33(7,8)9)21-29(17-25)34(10,11)12/h13-21H,1-12H3 |

| Standard InChI Key | NHWKDWCVWZDUAH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Introduction

Structural Overview

Chemical Name: 1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene

Molecular Formula:

Molecular Weight: Approximately 487.54 g/mol

Structure: The compound consists of a benzene ring substituted at the 1-position with a bromine atom and at the 3- and 5-positions with phenyl groups. Each phenyl group is further substituted at its 3- and 5-positions with bulky tert-butyl groups.

Key Features:

-

Bromine Atom: Provides reactivity for further functionalization.

-

Tert-Butyl Groups: Sterically hindered groups that increase hydrophobicity and reduce intermolecular interactions, often influencing solubility and stability.

Synthesis

The synthesis of 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene involves multi-step organic reactions. A general synthetic route includes:

-

Bromination of Benzene Derivatives:

-

Bromination using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron tribromide ().

-

-

Friedel-Crafts Alkylation:

-

Introduction of tert-butyl groups via Friedel-Crafts alkylation using tert-butyl chloride () and aluminum chloride () as a catalyst.

-

-

Coupling Reactions:

-

Phenyl groups substituted with tert-butyl groups are introduced through cross-coupling reactions like Suzuki-Miyaura or Ullmann coupling.

-

-

Final Bromination Step:

-

Bromination at the desired position on the central benzene ring using selective conditions to achieve the target compound.

-

Applications

-

Organic Synthesis:

-

The bromine atom serves as a reactive site for further functionalization through reactions such as nucleophilic substitution or cross-coupling (e.g., Suzuki or Heck reactions).

-

-

Material Science:

-

The steric bulk provided by the tert-butyl groups makes this compound potentially useful in designing liquid crystals, polymers, or organic semiconductors.

-

-

Pharmaceutical Intermediates:

-

While not directly used as a drug, it can serve as an intermediate for synthesizing biologically active compounds.

-

-

Catalysis Research:

-

The compound's steric hindrance may make it useful in studying reaction kinetics or as a ligand precursor in transition-metal catalysis.

-

Challenges and Limitations

-

Synthesis Complexity:

-

Multi-step synthesis with precise control over regioselectivity can be challenging.

-

-

Cost and Availability:

-

The synthesis of such bulky compounds may involve expensive reagents and require specialized equipment.

-

-

Limited Solubility:

-

While soluble in non-polar solvents, its solubility in polar media is limited due to the hydrophobic tert-butyl groups.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume